molecular formula C19H26N2O2 B1262755 2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol

2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol

Cat. No. B1262755
M. Wt: 314.4 g/mol
InChI Key: QGUMEWLTIYRZFH-UHFFFAOYSA-N
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Description

2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol, also known as 2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol, is a useful research compound. Its molecular formula is C19H26N2O2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

[4-(2-hydroxy-2-methylpropyl)piperidin-1-yl]-(5-methyl-1H-indol-2-yl)methanone

InChI

InChI=1S/C19H26N2O2/c1-13-4-5-16-15(10-13)11-17(20-16)18(22)21-8-6-14(7-9-21)12-19(2,3)23/h4-5,10-11,14,20,23H,6-9,12H2,1-3H3

InChI Key

QGUMEWLTIYRZFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCC(CC3)CC(C)(C)O

synonyms

2-methyl-1-(1-((5-methyl-1H-indol-2-yl)carbonyl)piperidin-4-yl)propan-2-ol

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1800 mg of 5-methylindole-2-carboxylic acid and 1500 mg of 2-methyl-1-(piperidin-4-yl)-2-propanol in 25 mL of DMF were added 2100 mg of 1-ethyl-3-(dimethylaminopropyl)carbodiimide hydrochloride and 1500 mg of 1-hydroxybenzotriazole, followed by stirring at room temperature for 1 day. 0.5M aqueous hydrochloric acid was added to the reaction liquid, followed by extraction with ethyl acetate. The organic layer was washed with 0.5M aqueous sodium hydroxide solution and saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography [chloroform:methanol=1:0-10:1], and then crystallized from a mixture of ethyl acetate/diisopropyl ether to obtain 2140 mg of 2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol as a white crystal.
Quantity
1800 mg
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reactant
Reaction Step One
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1500 mg
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2100 mg
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reactant
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1500 mg
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reactant
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25 mL
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solvent
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0 (± 1) mol
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